7-chloro-3-methyl-benzofuran-2-carboxylic Acid

Description

Chemical Nomenclature and Structural Identity

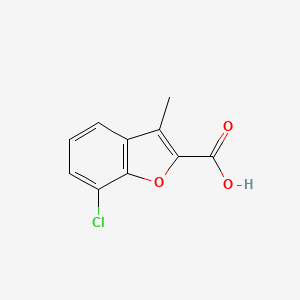

The compound 7-chloro-3-methyl-benzofuran-2-carboxylic acid is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular structure. According to the International Union of Pure and Applied Chemistry naming convention, this compound is designated as 7-chloro-3-methyl-1-benzofuran-2-carboxylic acid. The Chemical Abstracts Service has assigned this compound the registry number 32565-18-7, which serves as its unique identifier in chemical databases worldwide.

The molecular formula of this compound is C₁₀H₇ClO₃, indicating a structure containing ten carbon atoms, seven hydrogen atoms, one chlorine atom, and three oxygen atoms. The molecular weight is precisely calculated as 210.61 grams per mole. The compound's structural architecture is defined by a benzofuran core with specific substitutions: a chlorine atom positioned at the 7th carbon of the benzene ring, a methyl group at the 3rd position of the furan ring, and a carboxylic acid functional group at the 2nd position of the furan ring.

The Simplified Molecular Input Line Entry System representation for this compound is CC1=C(OC2=C1C=CC=C2Cl)C(=O)O, which provides a linear notation of its molecular structure. Additionally, the International Chemical Identifier key GIWYZUBCAKLCAJ-UHFFFAOYSA-N serves as a standardized identifier that enables precise identification across different chemical databases and software systems. The compound possesses several synonyms in chemical literature, including 2-Benzofurancarboxylic acid, 7-chloro-3-methyl-, and 7-chloro-3-methylbenzofuran-2-carboxylic acid.

Position in Benzofuran Carboxylic Acid Family

The benzofuran carboxylic acid family represents a diverse collection of heterocyclic compounds characterized by a fused benzene-furan ring system with carboxylic acid functionality at various positions. Within this family, this compound occupies a distinct position due to its specific substitution pattern and electronic properties. The parent compound benzofuran-2-carboxylic acid, also known as coumarilic acid with the Chemical Abstracts Service number 496-41-3, serves as the fundamental structure from which various derivatives, including the 7-chloro-3-methyl variant, are derived.

Comparative analysis reveals that benzofuran-2-carboxylic acid derivatives exhibit varying degrees of biological activity and synthetic utility depending on their substitution patterns. The molecular formula of the parent compound is C₉H₆O₃ with a molecular weight of 162.14 grams per mole, demonstrating how the addition of chlorine and methyl substituents in the 7-chloro-3-methyl derivative increases both molecular complexity and weight. The benzofuran-6-carboxylic acid isomer, another family member, illustrates the significance of carboxylic acid positioning, as it exhibits distinct properties including antimicrobial and antioxidant activities.

The electronic effects of the chlorine substituent at the 7-position and the methyl group at the 3-position create unique reactivity patterns that distinguish this compound from other benzofuran carboxylic acids. Recent research has demonstrated that benzofuran-2-carboxylic acid derivatives serve as potent phosphotyrosine mimics, with specific structural modifications influencing their biological activity profiles. The systematic study of structure-activity relationships within this family has revealed that halogen substitutions, particularly chlorine, can significantly enhance the binding affinity and selectivity of these compounds toward specific biological targets.

Historical Development and Research Significance

The historical development of this compound research reflects the broader evolution of heterocyclic chemistry and medicinal chemistry disciplines. The compound was first catalogued in chemical databases in 2005, marking its initial synthesis and characterization. The systematic investigation of benzofuran derivatives gained momentum as researchers recognized their potential as pharmaceutical intermediates and biologically active compounds. The modification date of 2025 in chemical databases indicates ongoing research interest and continued refinement of the compound's characterization.

Research significance has been demonstrated through multiple applications in synthetic chemistry and drug discovery programs. The compound serves as a crucial building block in the synthesis of heterocyclic compounds, facilitating the formation of structurally complex molecules that exhibit specific biological activities. Its incorporation into pharmaceutical research has been particularly noteworthy, with studies showing its utility as a precursor for developing drug candidates with enhanced stability, bioavailability, and pharmacological properties.

Recent scientific investigations have highlighted the compound's role in developing lymphoid-tyrosine phosphatase inhibitors, where benzofuran-2-carboxylic acid derivatives demonstrated potent inhibitory activity with potential applications in cancer immunotherapy. This research exemplifies the therapeutic potential of the benzofuran carboxylic acid family and specifically underscores the importance of structural modifications like those present in the 7-chloro-3-methyl derivative. The compound's versatility in organic synthesis has made it an indispensable component in the development of novel molecules with diverse functionalities, extending its applications beyond traditional pharmaceutical research into materials science and advanced chemical synthesis.

The research trajectory surrounding this compound continues to expand, with current investigations focusing on its mechanistic behavior, synthetic applications, and potential therapeutic uses. The availability of the compound from multiple commercial suppliers with purities exceeding 95% demonstrates its established position as a reliable research tool. The ongoing interest in benzofuran derivatives, coupled with advancing synthetic methodologies and analytical techniques, suggests that this compound will remain an important subject of scientific investigation for the foreseeable future.

Properties

IUPAC Name |

7-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWYZUBCAKLCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367946 | |

| Record name | 7-chloro-3-methyl-benzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32565-18-7 | |

| Record name | 7-Chloro-3-methyl-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32565-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloro-3-methyl-benzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Diazo Compounds and Polyphosphoric Acid (PPA) Method

This method involves the reaction of ethyl-2-diazo-3-oxobutanoate with a chlorophenol derivative in the presence of a copper catalyst, followed by cyclization using polyphosphoric acid.

- Mix ethyl-2-diazo-3-oxobutanoate (1.2 mmol) and 7-chlorophenol (1.1 mmol) in toluene.

- Add Cu(OTf)2 catalyst (approx. 8 mg).

- Heat the mixture at 110°C for 2 hours to promote cyclization.

- Remove solvent under reduced pressure.

- Add preheated polyphosphoric acid (300 mg) at 85°C.

- Stir the viscous mixture at 85°C for 8 hours to complete ring closure and rearrangement.

- Cool to 0°C, add water, and extract with benzene.

- Dry organic layer, remove solvent, and purify by silica gel chromatography.

- This method yields 7-chloro-3-methyl-benzofuran-2-carboxylic acid ethyl ester, which can be hydrolyzed to the acid.

- The reaction conditions are mild, and the use of PPA facilitates efficient cyclization and ester formation.

| Step | Reagents/Conditions | Time/Temp | Product/Notes |

|---|---|---|---|

| 1 | Ethyl-2-diazo-3-oxobutanoate + 7-chlorophenol + Cu(OTf)2 | 2 h, 110°C | Intermediate cyclized product |

| 2 | Polyphosphoric acid | 8 h, 85°C | Formation of benzofuran ester |

| 3 | Workup and purification | Room temp | Isolated ester, ready for hydrolysis |

Multi-Step Synthesis from 4-(Acetylamino)-2-hydroxy-3-(2-hydroxyethyl) Methyl Benzoate (Patent CN104016949A)

This patented method involves three main steps:

- React 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate with triphenylphosphine and diethyl azodiformate in an organic solvent (e.g., tetrahydrofuran) at room temperature for 2-3 hours.

- Add alkane solvent to precipitate the cyclized intermediate (4-acetylaminohydroxyphenylarsonic acid 2,3-dihydrobenzofuran-7-methyl formiate).

- Dissolve the intermediate in an organic solvent such as DMF.

- Add N-chlorosuccinimide (NCS) and heat to 80-85°C for 4 hours.

- Cool, add water to precipitate the 7-chloro substituted benzofuran methyl ester.

- Treat the crude ester with aqueous alkali (NaOH in water/methanol) at room temperature and then at 80-85°C to hydrolyze the ester to the carboxylic acid.

- Adjust pH with acid to precipitate the pure this compound.

- Filter and dry to obtain a high purity product (up to 99.9% by HPLC).

| Step | Reagents/Conditions | Time/Temp | Product/Notes |

|---|---|---|---|

| 1 | 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate + triphenylphosphine + diethyl azodiformate in THF | 2-3 h, RT | Cyclized intermediate |

| 2 | N-chlorosuccinimide in DMF | 4 h, 80-85°C | 7-chloro substituted methyl ester |

| 3 | NaOH in water/methanol, then acidification | 2-5 h, RT to 85°C | Hydrolyzed acid, purified product |

- Overall yield for the three steps is approximately 41%.

- Purity of final product reaches 99.9% by HPLC analysis.

Additional Notes on Solvents and Conditions

- Organic solvents used include tetrahydrofuran, acetone, DMF, toluene, and various alkanes for precipitation.

- The Mitsunobu reaction step is sensitive to solvent choice; tetrahydrofuran and acetone are preferred.

- Chlorination with NCS requires controlled temperature to avoid over-chlorination.

- Hydrolysis is performed under mild alkaline conditions to prevent decomposition.

| Feature | Diazo Compound + PPA Method | Mitsunobu + NCS + Hydrolysis Method |

|---|---|---|

| Starting Materials | Ethyl-2-diazo-3-oxobutanoate + chlorophenol | 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate |

| Key Reactions | Cyclization via Cu catalyst and PPA | Mitsunobu cyclization, chlorination, hydrolysis |

| Reaction Time | ~10 hours total | ~8-12 hours total |

| Temperature Range | 85-110°C | Room temp to 85°C |

| Purity of Final Product | High (after purification) | Very high (up to 99.9% HPLC) |

| Overall Yield | Moderate (not explicitly stated) | ~41% |

| Scalability | Suitable for small to medium scale | Suitable for medium scale |

- The Mitsunobu reaction step is critical for ring closure and requires precise stoichiometry of triphenylphosphine and diethyl azodiformate.

- Chlorination with NCS is selective for the 7-position when starting from the appropriate intermediate.

- Hydrolysis conditions must be optimized to avoid side reactions; sequential room temperature and heated steps improve yield.

- Solvent choice impacts crystallization and purity; washing with tetrahydrofuran or ethyl acetate enhances product quality.

- The use of polyphosphoric acid in the diazo method facilitates ring closure but requires careful handling due to its viscous and corrosive nature.

| Parameter | Diazo + PPA Method | Mitsunobu + NCS + Hydrolysis Method |

|---|---|---|

| Catalyst | Cu(OTf)2 | None (Mitsunobu reagents used) |

| Cyclization Agent | Polyphosphoric acid | Triphenylphosphine + Diethyl azodiformate |

| Chlorinating Agent | Not applicable (chlorophenol used) | N-Chlorosuccinimide (NCS) |

| Hydrolysis | Acidic or basic hydrolysis post-cyclization | Aqueous NaOH followed by acidification |

| Purification | Silica gel chromatography | Filtration and washing |

| Product Form | Ethyl ester (hydrolyzable) | Free acid |

The preparation of this compound can be effectively achieved via two principal synthetic routes: a diazo compound cyclization followed by polyphosphoric acid treatment, and a multi-step Mitsunobu reaction, chlorination, and hydrolysis sequence. The latter offers high purity and moderate yield with well-defined reaction conditions suitable for scale-up. Optimization of solvent systems, reagent ratios, and reaction times is essential for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-methyl-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are employed for halogenation, nitration, and sulfonation, respectively.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological activities and applications .

Scientific Research Applications

Scientific Research Applications of 7-chloro-3-methyl-benzofuran-2-carboxylic Acid

This compound is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a benzofuran core with specific substitutions, contributes to its distinct chemical and biological properties.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. It can be used as a starting material in condensation reactions with α-halo ketones or esters, typically using reagents like potassium permanganate for oxidation and nitric acid for nitration. The presence of functional groups such as chlorine and carboxylic acid allows for chemical transformations that introduce new functionalities and modify the molecule's properties.

Biology

This compound is investigated for its potential antimicrobial and anticancer properties. Research indicates that this compound has potential as an anti-inflammatory agent and has demonstrated the ability to inhibit certain cancer cell lines. Its structural features may enable interactions with biological targets, though further research is needed to fully understand the mechanisms of action.

Medicine

Benzofuran derivatives, including this compound, are explored for their therapeutic potential in treating various diseases. Interaction studies have focused on its binding affinity to biological targets, with preliminary findings suggesting that it may interact with enzymes or receptors involved in inflammatory pathways or cancer progression. Further studies utilizing molecular docking and binding assays are necessary to understand these interactions and their therapeutic implications.

Industry

This compound is used in the synthesis of dyes, polymers, and other industrial chemicals. Its unique structure makes it valuable in both research and industrial applications.

Use as Mcl-1 Inhibitor

Mechanism of Action

The mechanism of action of 7-chloro-3-methyl-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural Differences and Properties

Physical Properties

- Methoxy derivatives (e.g., 7-methoxy-3-methyl) may have lower melting points due to reduced intermolecular forces compared to chloro analogs .

Solubility :

Crystallographic and Analytical Data

Biological Activity

7-Chloro-3-methyl-benzofuran-2-carboxylic acid (7-Cl-3-Me-BCA) is a derivative of benzofuran, a heterocyclic compound recognized for its diverse biological and pharmacological activities. This compound features a carboxylic acid functional group and halogen substitution, which contribute to its unique reactivity and biological interactions. The molecular formula for 7-Cl-3-Me-BCA is C₁₀H₇ClO₃, with a molecular weight of approximately 210.61 g/mol. This article reviews the compound's biological activity, including its effects on cellular processes, enzyme inhibition, and potential therapeutic applications.

The biological activity of 7-Cl-3-Me-BCA is primarily attributed to its interaction with various enzymes and proteins within biological systems. The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering metabolic fluxes within cells. Additionally, it modulates gene expression and affects cell signaling pathways by interacting with key signaling molecules, influencing cellular responses to external stimuli.

Key Interactions

- Enzyme Inhibition : 7-Cl-3-Me-BCA inhibits enzymes that play crucial roles in metabolic pathways, which can lead to altered cellular functions.

- Gene Expression Modulation : It influences the expression of specific genes, impacting various cellular processes.

- Cell Signaling Pathways : The compound interacts with signaling molecules, affecting how cells respond to stimuli.

Biological Activities

Research indicates that 7-Cl-3-Me-BCA exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that 7-Cl-3-Me-BCA may inhibit certain cancer cell lines. For example, derivatives of benzofuran have shown promising results in inhibiting breast cancer cell lines such as MCF-7 and MDA-MB-231 .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL .

- Anti-inflammatory Effects : The structural features of 7-Cl-3-Me-BCA suggest potential applications as an anti-inflammatory agent, although further studies are needed to confirm this activity.

Table 1: Biological Activities of this compound

| Activity Type | Cell Line/Organism | IC50 (μM) | Reference |

|---|---|---|---|

| Antitumor | MDA-MB-231 | 14.91 ± 1.04 | |

| Antimicrobial | Gram-positive bacteria | MIC = 50 - 200 μg/mL | |

| Anti-inflammatory | Various | Not yet determined |

Study Insights

In a study evaluating the anti-proliferative effects of benzofuran derivatives on breast cancer cell lines, it was found that the compound significantly arrested cells at the G2-M phase of the cell cycle. This was evidenced by an increase in the sub-G1 phase population from 1.43% in control cells to 25.53% in treated cells .

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-chloro-3-methyl-benzofuran-2-carboxylic Acid to improve yield and purity?

Synthesis optimization requires addressing reaction scalability, regioselectivity, and purification efficiency. A cascade [3,3]-sigmatropic rearrangement/aromatization strategy (as demonstrated for structurally related benzofurans) can improve atom economy and reduce intermediate isolation steps . Key steps include:

- Precursor Design : Use Mitsunobu reactions to prepare 3-(phenoxymethyl)benzofuran substrates, enabling rearrangement to γ,δ-unsaturated ketone intermediates .

- Oxidation Control : SeO₂-mediated oxidation of methyl groups can introduce functional diversity while maintaining core integrity .

- Purification : Column chromatography (e.g., using PE/EA gradients) followed by recrystallization via solvent diffusion enhances purity, as shown in analogous syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Prioritize ¹H/¹³C NMR for structural confirmation, focusing on:

- Benzofuran protons : Aromatic resonances at δ 6.8–7.5 ppm and methyl group splitting patterns (δ ~2.5 ppm) .

- Carboxylic acid protons : Broad signals around δ 12–14 ppm in DMSO-d₆ .

IR spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and Cl substituent vibrations (600–800 cm⁻¹) . Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₇ClO₃: theoretical 210.01) .

Q. What are the common synthetic routes for benzofuran-2-carboxylic acid derivatives?

Core strategies include:

- Friedländer Condensation : One-pot synthesis of quinoline-3-carboxylic acid derivatives via acid-catalyzed cyclization .

- Directed Arylation : Pd-catalyzed C–H activation to introduce substituents .

- Halogenation Adaptations : Chlorination at the 7-position via electrophilic substitution or halogen-exchange reactions, as seen in analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectral data for benzofuran-carboxylic acid derivatives?

Discrepancies often arise from solvent effects , tautomerism , or impurity interference . For example:

- NMR Shifts : Compare experimental ¹³C NMR data with computational predictions (DFT calculations) to validate assignments .

- Mass Fragmentation : Use tandem MS to distinguish between isobaric impurities and true molecular ions .

- X-ray Crystallography : Resolve ambiguous proton environments by analyzing crystal structures .

Q. What strategies can investigate the structure-activity relationships (SAR) of this compound?

- Bioisosteric Replacement : Substitute Cl with Br or CF₃ to assess electronic effects on bioactivity .

- Scaffold Hybridization : Integrate the benzofuran core into quinoline or naphthyridine systems, as shown in antiviral studies .

- Pharmacophore Mapping : Use docking simulations to correlate substituent positions (e.g., Cl at C7) with target binding (e.g., dihydroorotate dehydrogenase) .

Q. How does the choice of purification method impact isolation from complex reaction mixtures?

- Chromatography : Gradient elution (e.g., PE/EA 35:1) separates halogenated byproducts .

- Recrystallization : Solvent diffusion (e.g., DCM/hexane) minimizes co-precipitation of polar impurities .

- Acid-Base Partitioning : Leverage the carboxylic acid’s pH-dependent solubility for liquid-liquid extraction .

Q. How can the [3,3]-sigmatropic rearrangement be leveraged to synthesize diverse benzofuran derivatives?

- Mechanistic Flexibility : The rearrangement generates γ,δ-unsaturated ketones, which aromatize to 2-arylbenzofurans under thermal or acidic conditions .

- Functional Group Tolerance : Introduce substituents (e.g., methyl, formyl) at the 3-position via precursor modifications, enabling access to natural products like glycybenzofuran .

- Gram-Scale Applications : Optimize reaction stoichiometry and solvent systems (e.g., THF at reflux) for scalability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.